

Genotypic and phenotypic assays for detecting Cabotegravir resistance mutations

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Detecting Cabotegravir Resistance: A Guide to Genotypic and Phenotypic Assays

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 7, 2025 – ViiV Healthcare, a global specialist HIV company, today released detailed application notes and protocols for the genotypic and phenotypic detection of **Cabotegravir** (CAB) resistance mutations. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for monitoring and understanding the mechanisms of resistance to this long-acting integrase strand transfer inhibitor (INSTI).

Cabotegravir, a key component of long-acting injectable antiretroviral therapy, offers a significant advancement in HIV treatment and prevention. However, the emergence of drug resistance mutations in the HIV-1 integrase gene can compromise its efficacy. Timely and accurate detection of these mutations is crucial for patient management and the development of next-generation antiretrovirals. These application notes provide detailed methodologies for both genotypic and phenotypic assays, enabling researchers to identify resistance-conferring mutations and quantify their impact on drug susceptibility.

Introduction to Cabotegravir and Resistance

Cabotegravir is an integrase strand transfer inhibitor (INSTI) that blocks the final step of proviral DNA integration into the host cell genome, a critical stage in the HIV-1 replication cycle. [1][2] Resistance to **Cabotegravir** is primarily associated with mutations in the HIV-1 integrase gene. Several key mutations have been identified that reduce **Cabotegravir** susceptibility, including Q148R, N155H, and E138K, which are among the most frequently observed in patients experiencing virologic failure. [3][4] The accumulation of multiple mutations can lead to higher levels of resistance. [3][5]

Genotypic Assays for Detecting Cabotegravir Resistance Mutations

Genotypic assays are the most common method for identifying drug resistance mutations. These assays involve sequencing the HIV-1 integrase gene to detect specific amino acid substitutions known to be associated with resistance.

Specimen Requirements

- Sample Type: Plasma or cerebrospinal fluid (CSF) [6]
- Viral Load: A minimum of 500-1000 copies/mL of HIV-1 RNA is generally required for successful amplification and sequencing. [7][8]
- Collection: Blood should be collected in EDTA (lavender top) tubes. [6] Plasma should be separated from whole blood by centrifugation within six hours of collection and frozen. [9]

Experimental Protocol: Sanger Sequencing

This protocol outlines the conventional Sanger sequencing approach for HIV-1 integrase genotyping.

- Viral RNA Extraction:
 - Extract viral RNA from patient plasma or CSF samples using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen).
- Reverse Transcription and First-Round PCR:

- Synthesize complementary DNA (cDNA) from the extracted RNA and amplify the integrase region using a one-step RT-PCR kit.
- Primers:
 - Forward Primer (e.g., Int-FO): 5'-CAC ACA ARg gRA TTg gRg gRA ATg-3' [[10](#)]
 - Reverse Primer (e.g., Int-RO): 5'-TAR Ygg gAT gTg TAC TTC TgAAC-3' [[10](#)]
- Thermocycling Conditions (Example):
 - Reverse Transcription: 50°C for 30 minutes
 - Initial Denaturation: 94°C for 2 minutes
 - 35 cycles of:
 - Denaturation: 94°C for 15 seconds
 - Annealing: 58°C for 30 seconds
 - Extension: 68°C for 4 minutes 30 seconds
 - Final Extension: 68°C for 10 minutes [[11](#)]
- Nested PCR (Second-Round Amplification):
 - Use the product from the first-round PCR as a template for a nested PCR to increase the yield of the target integrase sequence.
 - Primers:
 - Forward Primer (e.g., Int-FI): 5'-AAC AAg TAg ATA ART TAg TMA gT-3' [[10](#)]
 - Reverse Primer (e.g., Int-RI): 5'-ATA CAT ATg RTR YTT TAC TAR RCT-3' [[10](#)]
 - Thermocycling Conditions (Example):
 - Initial Denaturation: 95°C for 3 minutes

- 35 cycles of:
 - Denaturation: 95°C for 1 minute
 - Annealing: 54°C for 1 minute
 - Extension: 72°C for 2 minutes
 - Final Extension: 72°C for 10 minutes[12]
- PCR Product Purification and Sequencing:
 - Purify the nested PCR product using a commercially available kit (e.g., QIAquick PCR Purification Kit, Qiagen).
 - Perform Sanger sequencing of the purified product using the nested PCR primers.
- Sequence Analysis:
 - Assemble and edit the raw sequence data.
 - Align the patient-derived integrase sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.
 - Interpret the identified mutations for their association with **Cabotegravir** resistance using resources such as the Stanford University HIV Drug Resistance Database.[13]

Experimental Protocol: Next-Generation Sequencing (NGS)

NGS offers higher throughput and sensitivity for detecting low-frequency resistance mutations compared to Sanger sequencing.[14]

- RNA Extraction and RT-PCR:
 - Follow the same procedure as for Sanger sequencing (Step 1 & 2).
- Library Preparation:

- Fragment the PCR amplicons.
- Ligate sequencing adapters and unique barcodes to each fragment to create a sequencing library.
- Sequencing:
 - Perform high-throughput sequencing of the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).[15]
- Bioinformatic Analysis:
 - Use a dedicated pipeline (e.g., QuasiFlow) for quality control, mapping reads to a reference genome, and variant calling.[16]
 - Identify and annotate mutations associated with **Cabotegravir** resistance.

Phenotypic Assays for Detecting Cabotegravir Resistance

Phenotypic assays provide a direct measure of how resistance mutations affect the ability of a drug to inhibit viral replication.

Experimental Protocol: Recombinant Virus Phenotyping Assay (Based on Monogram PhenoSense® Methodology)

This protocol describes a common approach for phenotypic resistance testing.[17]

- Amplification of Patient-Derived Integrase Gene:
 - Amplify the full-length integrase gene from patient plasma RNA using RT-PCR, similar to the genotypic assay protocol.
- Construction of Recombinant Virus:

- Clone the amplified patient-derived integrase gene into an HIV-1 vector that lacks a functional integrase gene but contains a reporter gene, such as luciferase.[\[17\]](#)
- Virus Production:
 - Transfect the recombinant vector into a suitable host cell line (e.g., HEK293T) to produce infectious virus particles. These particles will contain the patient's integrase protein.
- Drug Susceptibility Testing:
 - Infect target cells (e.g., MT-4 cells) with the recombinant virus in the presence of serial dilutions of **Cabotegravir**.
 - A wild-type reference virus is tested in parallel.
- Measurement of Viral Replication:
 - After a set incubation period, measure the activity of the reporter gene (e.g., luciferase). The amount of light produced is proportional to the extent of viral replication.
- Data Analysis:
 - Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient-derived and reference viruses.
 - The fold change in susceptibility is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus. A higher fold change indicates greater resistance.[\[1\]](#)

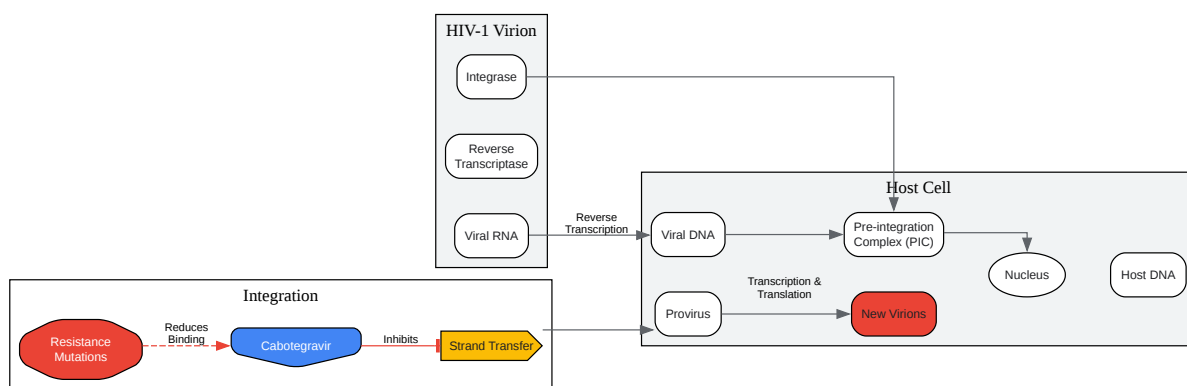
Quantitative Data on Cabotegravir Resistance Mutations

The following table summarizes the impact of key integrase mutations on **Cabotegravir** susceptibility, expressed as fold change (FC) in IC50 or EC50 values compared to wild-type virus.

Integrase Mutation(s)	Fold Change in Cabotegravir Susceptibility	Reference(s)
G118R	8.0	[3] [18]
Q148R	4.1	[3] [18]
N155H	2.1	[3]
R263K	2.5	[3]
G140S/Q148H	16.8	[19]
E138K/G140S/Q148H	208	[19]
T97A/G140S/Q148H	>1000	[19]
E138A/G140A/G163R/Q148R	429	[5] [20]
E138K/G140A/S147G/Q148K	>1000	[5] [20]
L74M/G140A/Q148R	53-220	[21]

Visualizing Workflows and Pathways

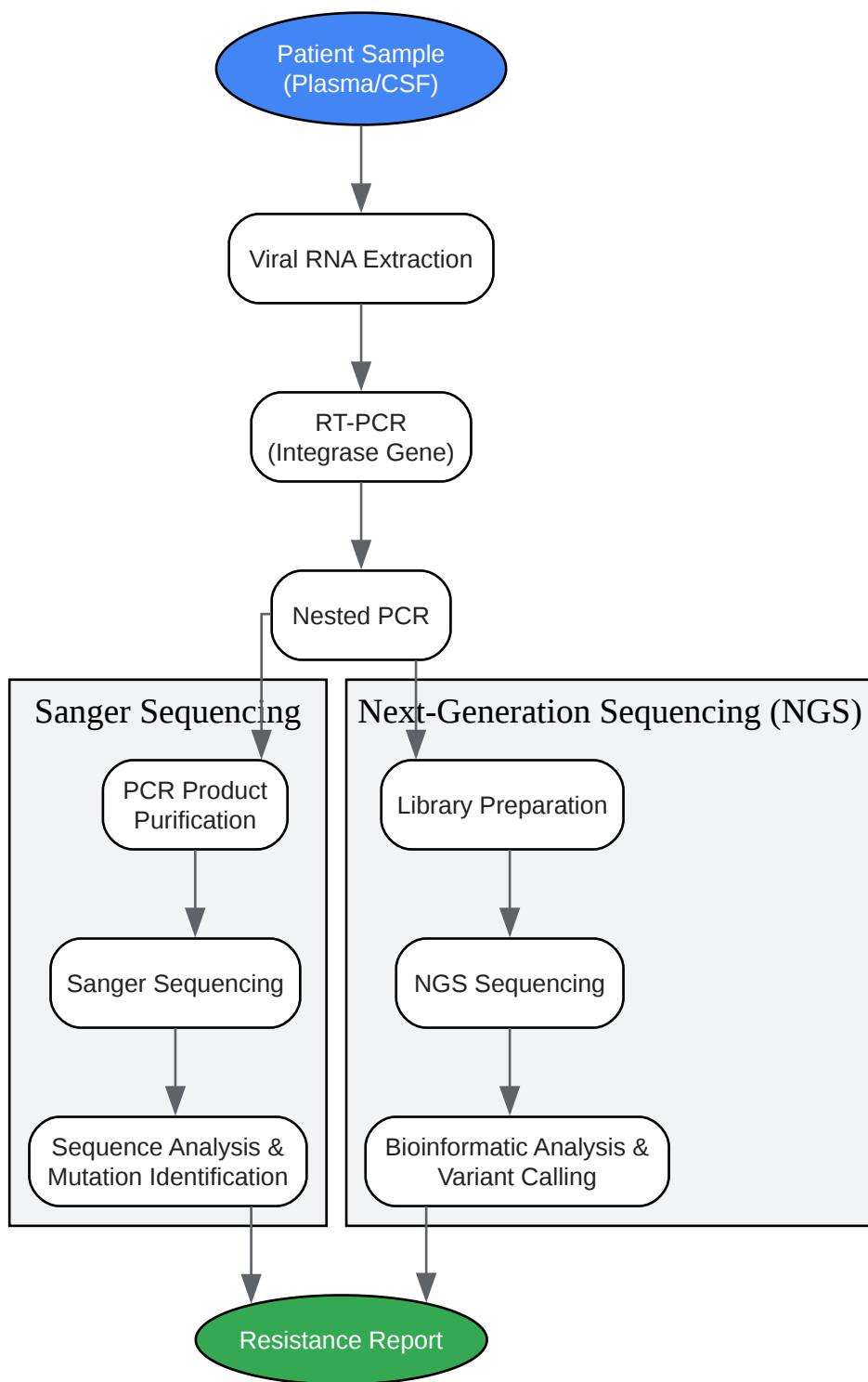
HIV-1 Integration and Cabotegravir Mechanism of Action



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Caption: Mechanism of HIV-1 integration and **Cabotegravir** inhibition.

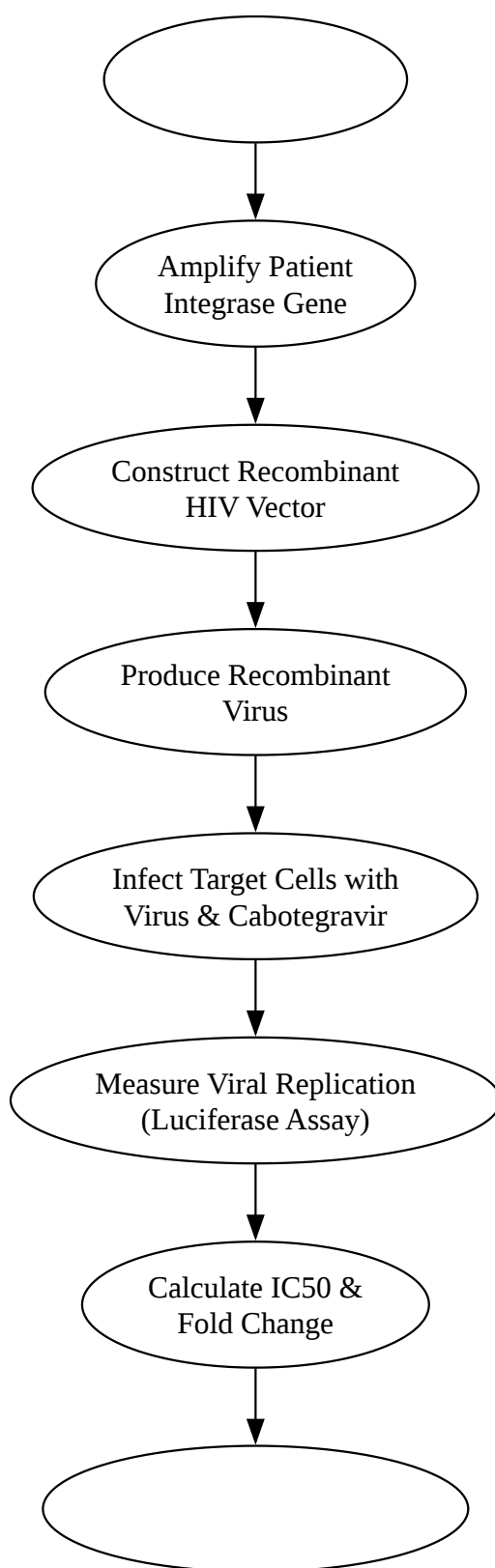
Genotypic Resistance Assay Workflow



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Caption: Workflow for genotypic detection of **Cabotegravir** resistance.

Phenotypic Resistance Assay Workflowdot



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